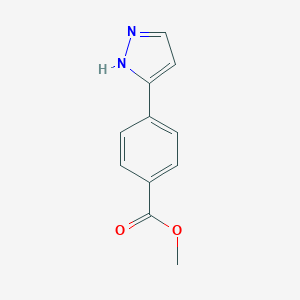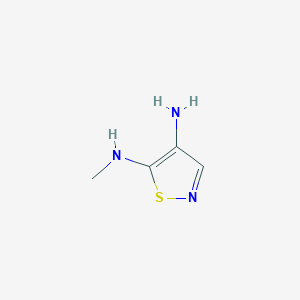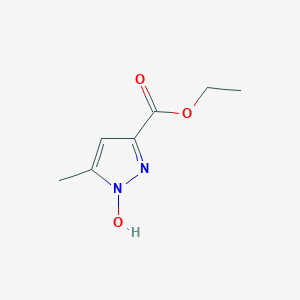
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMP is a pyrazole derivative that has been synthesized using different methods.
科学研究应用
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit plant growth-promoting activities, making it a potential candidate for use as a fertilizer. In material science, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
作用机制
The mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to promote plant growth and increase crop yields.
实验室实验的优点和局限性
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has some limitations for use in lab experiments. It is toxic at high concentrations, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate. One area of interest is the development of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate-based drugs for the treatment of various diseases. Another area of interest is the use of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate as a plant growth promoter and fertilizer. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has potential applications in material science, such as the synthesis of metal-organic frameworks. Further research is needed to fully understand the mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and material science. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its mechanism of action.
合成方法
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate. The reaction mixture is then refluxed in ethanol for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using recrystallization.
属性
CAS 编号 |
176385-36-7 |
|---|---|
产品名称 |
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
ethyl 1-hydroxy-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)6-4-5(2)9(11)8-6/h4,11H,3H2,1-2H3 |
InChI 键 |
SZGQQENTOOCGPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C)O |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)
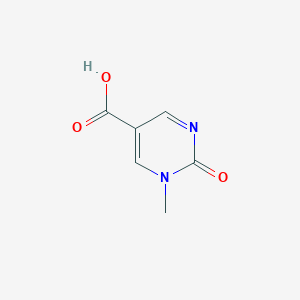


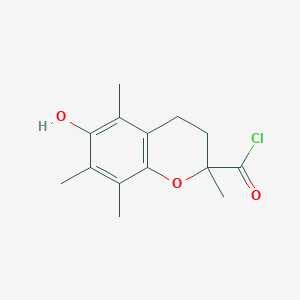

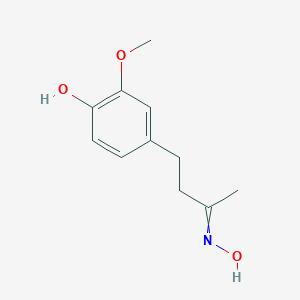
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
